molecular formula C21H29N5O2 B13788352 endo-Tandospirone

endo-Tandospirone

Cat. No.: B13788352
M. Wt: 383.5 g/mol
InChI Key: CEIJFEGBUDEYSX-USTZCAOPSA-N
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Description

Endo-Tandospirone is a compound belonging to the azapirone class of drugs, which are known for their anxiolytic and antidepressant properties. It is a selective 5-HT1A receptor partial agonist and is primarily used in the treatment of anxiety and depressive disorders. This compound is closely related to other azapirones like buspirone and gepirone .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of endo-Tandospirone involves several steps, starting from the appropriate precursors. One common method involves the reaction of 1-(2-pyrimidinyl)piperazine with a suitable butyl derivative, followed by cyclization to form the tricyclic core structure. The reaction conditions typically involve the use of solvents like methanol and dichloromethane, with formic acid and ammonia water as reagents .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The solvents used in the process are often recycled to minimize waste and reduce costs .

Chemical Reactions Analysis

Types of Reactions

Endo-Tandospirone undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .

Scientific Research Applications

Endo-Tandospirone has a wide range of scientific research applications:

Mechanism of Action

Endo-Tandospirone acts as a potent and selective 5-HT1A receptor partial agonist. It binds to these receptors with high affinity, leading to the modulation of serotonin levels in the brain. This action results in anxiolytic and antidepressant effects. The compound has relatively weak affinity for other receptors, such as 5-HT2A, 5-HT2C, α1-adrenergic, α2-adrenergic, D1, and D2 receptors .

Comparison with Similar Compounds

Endo-Tandospirone is similar to other azapirones like buspirone, gepirone, and ipsapirone. it has unique properties that distinguish it from these compounds:

Conclusion

This compound is a versatile compound with significant applications in scientific research and medicine. Its unique chemical properties and mechanism of action make it a valuable tool in the study of anxiety and depressive disorders, as well as in the development of new therapeutic agents.

Properties

Molecular Formula

C21H29N5O2

Molecular Weight

383.5 g/mol

IUPAC Name

(1S,2S,6R,7R)-4-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl]-4-azatricyclo[5.2.1.02,6]decane-3,5-dione

InChI

InChI=1S/C21H29N5O2/c27-19-17-15-4-5-16(14-15)18(17)20(28)26(19)9-2-1-8-24-10-12-25(13-11-24)21-22-6-3-7-23-21/h3,6-7,15-18H,1-2,4-5,8-14H2/t15-,16+,17-,18+

InChI Key

CEIJFEGBUDEYSX-USTZCAOPSA-N

Isomeric SMILES

C1C[C@H]2C[C@@H]1[C@@H]3[C@H]2C(=O)N(C3=O)CCCCN4CCN(CC4)C5=NC=CC=N5

Canonical SMILES

C1CC2CC1C3C2C(=O)N(C3=O)CCCCN4CCN(CC4)C5=NC=CC=N5

Origin of Product

United States

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